molecular formula C11H10F3NO4 B1404244 n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine CAS No. 921623-36-1

n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine

Cat. No. B1404244
M. Wt: 277.2 g/mol
InChI Key: GJFULTNUXJXXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information :
    • MSDS : Link

Scientific Research Applications

Enzymatic Function and Metabolic Processes

N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine is relevant in studies involving glycine N-acyltransferase (GLYAT), an enzyme significant in phase II metabolic detoxification of xenobiotic and endogenous carboxylic acids. This process involves the conjugation of glycine with various acids, such as fatty acids, benzoic acid, and salicylic acid, a key mechanism for detoxification and metabolism in the body (Dempsey et al., 2014).

Anticonvulsant Properties

Certain derivatives of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine have been investigated for their potential anticonvulsant activities. Research has shown that some of these derivatives can be effective in suppressing seizures in various models, indicating a possible application in the treatment of convulsive disorders (Geurts et al., 1998).

Antibacterial Applications

The antibacterial properties of certain substituted N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine compounds have been explored. These studies involve the synthesis and testing of such compounds against various bacterial strains, revealing potential for use in antibacterial treatments (Omotola et al., 2018).

Material Science and Optical Applications

In the field of material science, N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine has been used in the synthesis of organic nonlinear optical materials. The crystal growth and characterization of these materials suggest potential applications in the field of optoelectronics (Nagaraja et al., 1998).

Metal Complex Studies

The interaction of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine with metal ions has been a subject of study, particularly in understanding metal-protein interactions. This research is crucial in bioinorganic chemistry and can provide insights into the behavior of metals in biological systems (Gavioli et al., 1979).

Future Directions

: Synthonix Corporation. “4-(2,2,2-trifluoroethoxy)benzaldehyde.” MSDS. Link

properties

IUPAC Name

2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-8-3-1-7(2-4-8)10(18)15-5-9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFULTNUXJXXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739537
Record name N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine

CAS RN

921623-36-1
Record name N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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